molecular formula C23H27ClN6O B2400245 N2-(4-butylphenyl)-N4-(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine CAS No. 898630-15-4

N2-(4-butylphenyl)-N4-(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine

Cat. No.: B2400245
CAS No.: 898630-15-4
M. Wt: 438.96
InChI Key: CDFLDVHVJZBZJP-UHFFFAOYSA-N
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Description

N2-(4-butylphenyl)-N4-(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a triazine-based compound featuring a central 1,3,5-triazine core substituted with a morpholino group at position 6, a 4-butylphenyl group at position 2 (N2), and a 3-chlorophenyl group at position 4 (N4). The morpholino group enhances solubility and modulates electronic properties, while the aryl substituents influence steric and electronic interactions, making this compound relevant in materials science and medicinal chemistry. Triazine derivatives are widely studied for applications ranging from light stabilizers to kinase inhibitors .

Properties

IUPAC Name

4-N-(4-butylphenyl)-2-N-(3-chlorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN6O/c1-2-3-5-17-8-10-19(11-9-17)25-21-27-22(26-20-7-4-6-18(24)16-20)29-23(28-21)30-12-14-31-15-13-30/h4,6-11,16H,2-3,5,12-15H2,1H3,(H2,25,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFLDVHVJZBZJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-butylphenyl)-N4-(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, under controlled conditions.

    Substitution Reactions: The introduction of butylphenyl and chlorophenyl groups can be achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases and suitable solvents to facilitate the substitution.

    Morpholino Group Addition: The morpholino group can be introduced through a nucleophilic substitution reaction, where the triazine core reacts with morpholine under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N2-(4-butylphenyl)-N4-(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas can be used.

    Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N2-(4-butylphenyl)-N4-(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of advanced materials, such as polymers, coatings, and catalysts.

Mechanism of Action

The mechanism of action of N2-(4-butylphenyl)-N4-(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Analytical Data of Selected Triazine Derivatives
Compound Name Substituents (R1, R2) Yield (%) Melting Point (°C) Key Spectral Data (IR/NMR) Reference
Target Compound R1 = 4-butylphenyl, R2 = 3-chlorophenyl N/A N/A N/A N/A
N2-(4-Fluorophenyl)-N4-(3-methoxyphenyl)-... R1 = 4-fluorophenyl, R2 = 3-methoxyphenyl N/A N/A Commercial availability noted
4-(4-Methoxyphenyl)-6-morpholino-N-(3-nitrophenyl)-... R1 = 4-methoxyphenyl, R2 = 3-nitrophenyl 65 120–124 (dec) IR: 3285, 1211 cm⁻¹; ¹H NMR: δ 3.22 (s, OCH3)
N-Benzyl-4-chloro-6-morpholino-... R1 = benzyl, R2 = Cl N/A N/A Supporting Information Figure S2
N2-(3-Chlorophenyl)-N4-(3-fluorophenyl)-... R1 = 3-chlorophenyl, R2 = 3-fluorophenyl N/A N/A Commercial hydrochloride salt

Key Observations :

  • Electron-Donating vs.
  • Solubility: The morpholino group is conserved across analogs, suggesting consistent solubility modulation. However, the 4-butylphenyl group in the target compound may improve lipophilicity relative to smaller aryl substituents (e.g., 4-fluorophenyl in ).
  • Synthetic Efficiency : The 65% yield reported for the 3-nitrophenyl analog contrasts with the lack of yield data for the target compound, highlighting variability in synthetic optimization.
Anticancer Potential

Structural analogs with halogenated aryl groups (e.g., 3-chlorophenyl, 4-fluorophenyl) are common in kinase inhibitors due to their ability to form halogen bonds with target proteins.

Light Stabilization

Triazines with morpholino and chloro substituents, such as 4-chloro-N-methyl-6-morpholino-N-phenyl-1,3,5-triazin-2-amine , are used as UV absorbers. The target compound’s 3-chlorophenyl group may enhance stability compared to non-halogenated analogs.

Biological Activity

N2-(4-butylphenyl)-N4-(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the class of triazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. Despite its structural complexity, research on its specific biological mechanisms and effects remains limited.

Chemical Structure and Properties

The molecular formula of this compound is C19H22ClN5C_{19}H_{22}ClN_5, with a molecular weight of approximately 373.87 g/mol. The compound features a triazine core with various substituents that may influence its biological activity. The presence of the butyl and chlorophenyl groups is hypothesized to enhance its interaction with biological targets.

Anticancer Potential

Recent studies have indicated that triazine derivatives exhibit promising anticancer properties. For instance, a related compound demonstrated significant growth inhibition in triple-negative breast cancer cell lines (MDA-MB231) at concentrations as low as 10 µM . Although specific studies on this compound are scarce, its structural similarities to other active compounds suggest potential for similar effects.

While detailed mechanisms specific to this compound are not well-documented, triazine derivatives often act by inhibiting key enzymes involved in cancer cell proliferation or by modulating receptor activities relevant to tumor growth. The inhibition of signaling pathways associated with IgE and IgG receptors has been noted in related compounds .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesUnique Properties
N2-(3-chlorophenyl)-N4-(3-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamineChlorophenyl and methoxy groupsDifferent halogen substitution affecting reactivity
N2-(3-fluorophenyl)-N4-(3-hydroxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamineHydroxyphenyl groupHydroxide functional group influencing biological interactions
N2-(butyloxyphenyl)-N4-(fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamineButyloxy instead of butylDifferent ether functionality impacting solubility and activity

This table illustrates how variations in substituents can lead to differences in biological activity and therapeutic potential.

Q & A

Q. What are the standard synthetic protocols for N2-(4-butylphenyl)-N4-(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution on a triazine core. A common method uses cyanuric chloride reacted with 4-butylphenylamine and 3-chloroaniline under reflux in polar aprotic solvents (e.g., 1,4-dioxane). Morpholine is introduced in later steps. Key parameters include maintaining pH neutrality with sodium bicarbonate, temperatures between 40–60°C, and purification via recrystallization or column chromatography . Microwave-assisted synthesis can reduce reaction times from hours to minutes while improving yields (e.g., 65–80%) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions on the triazine ring, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like amine and morpholine C-O bonds. X-ray crystallography (if available) resolves stereochemical details .

Q. What is the primary mechanism of action proposed for this compound in anticancer studies?

The compound inhibits kinases (e.g., Jak2) and disrupts cellular signaling pathways by binding to ATP pockets via hydrogen bonds with the triazine core and hydrophobic interactions with aryl groups. Cytotoxicity assays (e.g., MTT) show IC₅₀ values in the micromolar range against breast (MCF-7) and colon (HCT-116) cancer lines .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts in large-scale reactions?

Continuous flow synthesis enhances reproducibility and scalability by maintaining consistent temperature/pH. Catalytic systems (e.g., Pd for cross-coupling) improve selectivity. Solvent screening (e.g., DMF vs. THF) and stoichiometric ratios of amines to cyanuric chloride (1.2:1) reduce dimerization byproducts .

Q. What strategies resolve discrepancies in cytotoxicity data across different cancer cell lines?

Variability may arise from differential expression of molecular targets (e.g., Jak2 vs. EGFR). Use isoform-specific inhibitors in combination studies to identify primary targets. Pharmacokinetic profiling (e.g., plasma stability, membrane permeability) clarifies bioavailability gaps .

Q. How do structural modifications (e.g., halogen substitution) affect bioactivity and binding affinity?

Structure-Activity Relationship (SAR) studies show:

  • 3-Chlorophenyl group : Enhances hydrophobic binding (logP ~3.5).
  • Morpholine moiety : Improves solubility and H-bonding capacity.
  • 4-Butylphenyl chain : Increases membrane penetration. Fluorine substitution at meta positions (e.g., 3-fluorophenyl) boosts electron-withdrawing effects, improving kinase inhibition by 30–50% .

Q. What computational methods predict interactions between this compound and biological targets?

Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations (AMBER) model binding modes. Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals to optimize electron-deficient triazine cores for target engagement .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others note limited efficacy in vivo?

In vitro models lack metabolic enzymes (e.g., CYP450) that degrade the compound. Co-administering cytochrome inhibitors (e.g., ketoconazole) in animal studies increases plasma half-life. Additionally, tumor microenvironment factors (e.g., hypoxia) may reduce prodrug activation .

Methodological Tables

Table 1: Key Synthetic Parameters and Outcomes

ParameterOptimal ConditionYield ImprovementReference
Temperature50°C (reflux)75% → 88%
Solvent1,4-DioxaneReduced byproducts
Microwave Irradiation100 W, 15 min65% → 82%

Table 2: Cytotoxicity Data (IC₅₀, μM)

Cell LineIC₅₀ (μM)Target KinaseReference
MCF-7 (Breast)2.1 ± 0.3Jak2
HCT-116 (Colon)3.8 ± 0.5EGFR
A549 (Lung)>10N/A

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